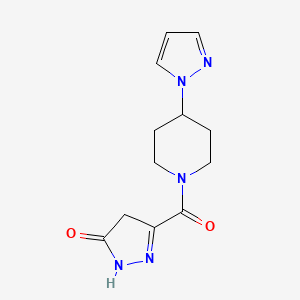![molecular formula C14H19FN2O B6638753 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea is a chemical compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'FLU', and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, FLU has been studied for its potential use in cancer treatment and other diseases related to PKCθ dysfunction.
Wirkmechanismus
FLU is a selective inhibitor of PKCθ, which is a member of the protein kinase C family of enzymes. PKCθ is involved in the activation of T cells, which play a critical role in the immune response. FLU inhibits the activation of PKCθ, leading to the inhibition of T cell activation and proliferation. This mechanism of action has been studied extensively in cancer cells, where the inhibition of PKCθ by FLU leads to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLU have been studied extensively in vitro and in vivo. In cancer cells, FLU has been shown to induce apoptosis by inhibiting PKCθ. FLU has also been shown to inhibit the proliferation of T cells, leading to the inhibition of the immune response. In animal studies, FLU has been shown to reduce tumor growth and improve survival rates in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FLU in lab experiments is its selectivity for PKCθ. This selectivity allows researchers to study the specific effects of PKCθ inhibition without affecting other members of the protein kinase C family. However, FLU has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FLU. One area of interest is in the development of more potent and selective inhibitors of PKCθ. Another area of research is in the identification of biomarkers that can predict the response to FLU treatment in cancer patients. Additionally, the potential use of FLU in combination with other cancer therapies is an area of active research. Finally, the role of PKCθ in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of interest for future research.
Synthesemethoden
The synthesis of FLU involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 4-fluorobenzaldehyde to form 1-(4-fluorophenyl)cyclobutanol. The next step involves the reaction of the alcohol with tert-butyl isocyanate to form the corresponding urea. The final step involves the deprotection of the tert-butyl group to yield the desired product, 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea.
Wissenschaftliche Forschungsanwendungen
FLU has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. PKCθ is overexpressed in many types of cancer, and its inhibition by FLU has been shown to induce apoptosis in cancer cells. FLU has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where PKCθ plays a role in the immune response.
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)cyclobutyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10(2)16-13(18)17-14(8-3-9-14)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPPBNUBIKYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


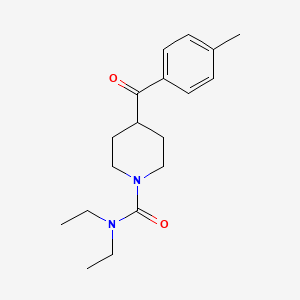
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
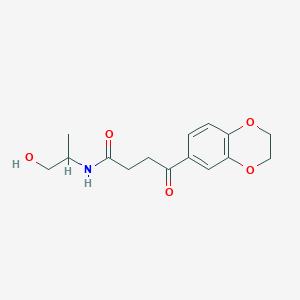
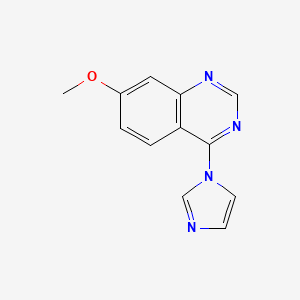

![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
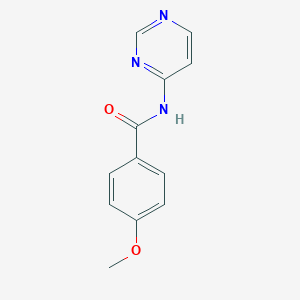
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

